Journal Name:Particle and Fibre Toxicology
Journal ISSN:1743-8977
IF:9.112
Journal Website:http://www.particleandfibretoxicology.com/
Year of Origin:2004
Publisher:BioMed Central Ltd.
Number of Articles Per Year:46
Publishing Cycle:Irregular
OA or Not:Yes
Study of Using Starch-Modified Chitosan for Removal of Phthalates from Aqueous Solution
Particle and Fibre Toxicology ( IF 9.112 ) Pub Date: 2023-03-17 , DOI: 10.3103/s1063455x23010071
AbstractPhthalates are chemical pollutants whose presence in the environment poses a serious health threat. They leach from various consumer products and contaminate water bodies. In order to minimize the health risks that they constitute, studies on the cheap and innovative ways of treating phthalates in contaminated waters are considered relevant and important. Starch−chitosan complex was synthesized and studied for its adsorptive removal of selected phthalates: dimethyl phthalate (DMP); diethyl phthalate (DEP), di-n-butyl phthalate (DnBP), and di-(2-ethylhexyl) phthalate (DEHP) from aqueous solutions. Results from the adsorption study show the potency of the synthesized starch−chitosan complex for the sorption of the selected pollutants in water. At a lower concentration of 0.10 mg/L, DEHP was adsorbed most (with an adsorption capacity of 0.495 mg/g) while at a higher concentration of 0.40 mg/L, DEHP was adsorbed most (with an adsorption capacity of 1.998 mg/g) by the adsorbent. Results also show that as the concentration of the phthalates in aqueous solutions increased from 0.1 to 0.4 mg/L, the adsorption efficiency of the starch−chitosan complex increased. It was concluded that the cheap and nontoxic starch−chitosan complex has the application potential to effectively remove the phthalates DMP, DEP, DEHP, and DnBP from an aqueous environment.
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Electrocatalytic Reduction of Nitrate to Ammonia by Cu–Sn Alloy Cathode
Particle and Fibre Toxicology ( IF 9.112 ) Pub Date: 2022-10-17 , DOI: 10.3103/s1063455x22050022
AbstractExcessive nitrates are among the most concerned pollutants in surface, ground and industrial waters. The development of novel materials and technologies for wastewater treatment from nitrate is an urgent task. The electrocatalytic reduction technology is a friendly environmental and promising technology to remove nitrate. In order to realize the recycling of sewage, the conversion of nitrate into high value-added ammonia by cathode materials is a direction worthy of research. In this paper, the novel Cu–Sn bimetallic cathode was prepared using electrodeposition method to convert nitrate in water to ammonia. The surface morphology, element composition and crystalline structure of the Cu–Sn bimetallic cathode was probed by SEM, EDS and XRD. The experiments of the removal of \({\text{NO}}_{3}^{ - }\)–N by electrocatalytic reduction on the Cu–Sn cathode were performed in a single compartment electrolytic cell. The results showed that the particles on the surface of Cu–Sn cathode coating were fine and evenly distributed, which was beneficial to catalysis. The mass fraction of Cu and Sn on the surface of Cu–Sn coating was 21.36 and 78.64%. The alloy phases of CuSn and Cu10Sn3 were formed in the coating of the cathode. For the Cu-Sn cathode, the removal ratio of \({\text{NO}}_{3}^{ - }\)–N was 34.4% and the selective of \({\text{NH}}_{4}^{ + }\)–N was 100% under the optimum conditions of the current density of 10 mA cm–2 and pH of 10. The nitrate reduction on the Cu–Sn cathode was consistent with the pseudo first-order kinetic equation. Through the analysis of the action mechanism of metal elements and comparison with Cu–Bi cathode, a possible path of nitrate reduction on the Cu–Sn cathode and Cu–Bi cathode was proposed. The obtained results have an important guiding significance for the conversion of the nitrate in wastewater into useful ammonia by electrocatalytic reduction technology.
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Employing a Photo-Electrochemical Process to Improve Wastewater Quality in Tehran, Iran
Particle and Fibre Toxicology ( IF 9.112 ) Pub Date: 2022-12-26 , DOI: 10.3103/s1063455x22060042
AbstractPhoto-electrochemical (PEC) technology is considered a promising technique to achieve a purified ecosystem. This process is largely employed for mineralizing permanent organic compounds and recovering different metals. The aim of this article was to examine the effectiveness of photo-electrochemical treatment by utilizing a superior type of photo-catalyst (Titanium dioxide (TiO2)) as the anode (lighted by UV lamp, 320 nm) and graphite as the cathode for treating wastewater in Tehran, Iran. Wastewater samples were collected from the inlet of the Southern Tehran Wastewater Treatment Plant. NaCl (as an electrolyte) was added to the wastewater samples before the treatment to improve electrical conductivity (EC) and increase oxidants such as OH and reactive chlorine species (RCS). To optimize and study the probable effects of voltage and redox potential (Eh) on PEC efficiency, two laboratory tests were examined and lasted for 120 min. The tests showed that the best performance for all studied contaminants was at the voltage of 10 V and Eh of +138 mV (the initial Eh of the untreated wastewater). By employing a speciation study, the mechanisms of metal removal by the PEC process were investigated. The results indicated the occurrence of two types of removal, oxidation for iron (Fe), manganese (Mn) and lead (Pb), and precipitation for zinc (Zn), cadmium (Cd) and Pb. Cluster analysis also showed that the removal of contaminants was controlled by all analyzed quality parameters. These results, thus, indicated the important impacts of EC and total dissolved solids (TDS) on the mass transfer and Eh, and pH on the oxidant production and pollutants adsorption during the PEC treatment. Finally, it is recommended to continuously monitor the Eh changes for the easy assessment of wastewater quality before and after PEC treatment. This study, thus, presents an approach for assessing the PEC removal mechanisms (with excellent activity) and optimization of the ideal treating conditions (Eh and anodic voltage); also, it could serve as a database for further research to develop the PEC treatment.
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Influence of Hydraulic Retention Time on Organic Pollutants Elimination from Wastewater
Particle and Fibre Toxicology ( IF 9.112 ) Pub Date: 2022-08-25 , DOI: 10.3103/s1063455x22040075
AbstractPresence of organic compounds from cosmetics, detergents or pharmaceuticals found in wastewater is mainly a consequence of human activity. In wastewater treatment plants (WWTPs) removal of these pollutants takes place as secondary treatment in the aeration tank. An important parameter in this treatment is hydraulic retention time, which represents the treatment period in the aeration tank, recommended for most systems of 4 to 8 h. Also, several mathematical models were developed to determine the fate and removal efficiency of organic compounds in WWTPs. One of the most used is the SimpleTreat model (“9-box” model) which was created by the National Institute of Public Health and Environment in Netherlands (RIVM). The model considers 9 compartments or boxes in which the primary settler, aeration tank and secondary clarifier of a WWTP are contained separately. Each basin has a liquid (water) and a solid phase (suspended solids) in which the pollutant may be dissolved and/or adsorbed, respectively. Estimations of the organic compound concentration values may be determined in each WWTP basin and also discharged via effluent. All values are expressed in percentage from compound nominal concentration in influent representing the removal efficiency. This study presents estimations with the SimpleTreat model of the removal efficiency of six organic compounds found in products as: cosmetics—Tonalide (AHTN), decamethylcyclopentasiloxane (D5) and edetic acid (EDTA); detergents—benzalkonium chloride (BAC) and pharmaceuticals—Permethrin (PMT) and Atenolol (A). Depending on their chemical properties, these compounds may be found in influent mostly dissolved in the liquid phase or mostly adsorbed on the surface of the suspended solids. The removal efficiency is evaluated after 2, 5, and 10 h of retention in the aeration tank.
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Removal of Diclofenac Sodium Using Synthetic Faujasite from Natural Clay
Particle and Fibre Toxicology ( IF 9.112 ) Pub Date: 2022-10-17 , DOI: 10.3103/s1063455x22050046
AbstractIn this study, the removal of Diclofenac sodium (DIC) from water medium was performed using synthetic FAU-X zeolite. The zeolitic material has been synthesized from Illito-Kaolinitic clay. Douiret clay (DC) which was used as raw material for the synthesis of zeolites, for the first time, was supplied from the south-east of Tunisia. The starting material was left to react, for 1 h, with NaOH at 600°C using alkaline fusion process. We have optimised the effect of crystallization time on the generation of zeolitic materials, where FAU-X zeolite was obtained after 4 and 8 h. The mineralogical composition of original material and the synthesized zeolites were identified with X-ray diffraction and Fourier-transform infrared spectrocrcopy techniques. The morphological analysis of FAU-X zeolite was carried out by scanning electron microscopy. It shows a significant uniformity of the zeolite crystal form. The cation exchange capacity of FAU-X zeolite reaches 260 meq/100 g. The adsorption of DIC onto raw material and synthetic zeolite was performed at ambient conditions. We tracked the influence of different parameters such as the adsorbate pH, the adsorbents mass, the effect of contact time and concentration of the DIC solution. Kinetic study proves that the elimination of the pharmaceutical product by both materials reaches its maximum after 30 min. The Langmuir model shows a good affinity with the experimental results of DIC adsorption by DC and FAU-X zeolite where the maximum removal capacity for each one attends more than 95 and 300 mg/g, respectively. The findings of this work highlight the successful preparation of zeolites from local clay and their excellent efficiency as an eco-friendly adsorbent for emerging pollutants from water media.
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Biochar Derived from the Stem of Ricinus communis L. and Colocasia esculanta: Efficient Adsorbent for the Removal of Cd(II) and Pb(II) Ions from an Aqueous Environment
Particle and Fibre Toxicology ( IF 9.112 ) Pub Date: 2023-06-13 , DOI: 10.3103/s1063455x23030025
AbstractPotassium carbonate-activated biochar derived from the stems of Ricinus communis (RCSB) and Colocasia esculanta (CESB) was used for the efficient removal of Cd2+ and Pb2+ (50 mg L–1 each) from synthetic wastewater. These two ions’ adsorption is higher than that of other tested heavy metal ions (viz. Ni2+, Zn2+, Cu2+, Hg2+, As5+, and Cr6+ ions). Different adsorption parameters (pH, metal concentration, time, dosage, and temperature) were studied to get the optimized result. The adsorption isotherm, kinetics, thermodynamics, and mechanism were studied. The adsorption isotherm studies indicate that heavy metal ion biosorption follows the Freundlich isotherm. The adsorption kinetic model can be best described as pseudo-second-order, and the adsorption mechanism is physical adsorption. The optimum conditions for the adsorption of Cd2+ and lead Pb2+ by activated biochars were: adsorption time 120 min, temperature 20–25°C, and pH between 6.8 and 7.2. The adsorption capacity of Cd-RCSB, Cd-CESB was ~55 mg g–1, and that of Pb-RCSB, Pb-CESB was found to be ~76 mg g–1. The adsorption thermodynamics showed that the adsorption was a spontaneous and endothermic process. Desorption studies show that biochar can be recycled for up to 5 cycles. All these results can be summed up to show that RCSB and CESB have good potential for removal of heavy metal ions (particularly Cd2+ and Pb2+) from an aqueous environment up to 99%.
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Effect of a Substituent in the Benzene Ring on the Adsorption Properties of the Activated Carbon–Aromatic Substance System
Particle and Fibre Toxicology ( IF 9.112 ) Pub Date: 2023-06-13 , DOI: 10.3103/s1063455x23030104
AbstractAdsorption on activated carbons (AC) is a reliable method for extracting aromatic synthetic organic substances from water. The nature of substituents (acceptor or donor groups) and their number in the benzene ring change the strength of interaction with water molecules and the strength of the π–π interaction between the benzene rings of the molecules of the adsorbate and the basal layer of activated carbons, respectively, determining the selectivity of adsorption of organic substances. The purpose of this work is to determine the effect of substituents in the benzene ring on the efficiency of the adsorption of aromatic compounds on activated carbons. The paper considers the isothermal adsorption of nine monoaromatic compounds of the phenolic and aniline series from an aqueous solution on KAU activated carbon produced by high-temperature activation of fruit pits. The efficiency of selective adsorption was estimated based on the Gibbs adsorption energy and adsorption values in the initial section of the isotherms. The efficiency of adsorption of the studied aromatic substances on KAU activated carbon within equilibrium concentrations close to the conventional conditions of the extraction process is completely determined by the value of ∆Gа and increases in the series of phenol < aniline < o-chlorophenol < o-aminophenol < o-aminobenzoic acid < dinitrophenol < o-nitrophenol < p-nitroaniline. Changes in the adsorption energy are considered taking into account the surface charge and charged particles of structural units of aromatic molecules formed under the effect of solution pH. The adsorbate with two donor groups, o-aminophenol, had no advantages in adsorption energy over adsorbates with acceptor and donor substituents. A linear correlation is revealed between the rise of adsorption energy and the decrease in solubility of aniline and phenol derivatives. The effect of the substituent on the efficiency of the adsorption interaction is thus reduced to a dominant effect on the hydration energy of the aromatic compound.
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Hydrochemical and Hydrogen–Oxygen Isotope-Based Identification of Water Sources in Mine Wells
Particle and Fibre Toxicology ( IF 9.112 ) Pub Date: 2023-06-13 , DOI: 10.3103/s1063455x23030037
AbstractMine gushing water disaster is one of the important factors affecting the safe production of coal mines, accurate identification of mine gushing water sources, the safe production of coal mines is a significant application. In this paper described, to identify the source of water filling in Tianxin coal mine, using Schukarev classification, Piper trilinear diagram, gray correlation degree, and hydrogen and oxygen isotopes for comprehensive analysis. The analysed results show that the water gushing in the mine of Tianxin coal mine mainly receives the influence of the water of Xiaobaiyang River and Quaternary loose rock pore diving water. However, the reliability of the results is improved by combining the hydrochemical analysis method with the analysis method based on mathematical theory. Identify the source of mine gushing water, and provide guidance for the prevention and control of mine water damage that may occur subsequently.
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Deep Destruction of the Triton X-100 Nonionic Surfactant in Water by Advanced Oxidation Processes Involving Ozone
Particle and Fibre Toxicology ( IF 9.112 ) Pub Date: 2023-04-17 , DOI: 10.3103/s1063455x23020108
AbstractAlkylphenolpolyethoxylates whose bioresistant metabolites (alkylphenols, short-chain alkylphenolpolyethoxylates and alkylphenoxycarboxylic acids) are compounds with hormonal activity that pose a serious threat to living organisms are among the main types of nonionic surfactants widely used in industry and everyday life. Advanced oxidation processes (AOPs)—in particular, photocatalytic processes—are capable of effectively removing such impurities from an aqueous medium. However, photocatalytic oxidation of some synthetic surfactants with oxygen until their complete mineralization proceeds slowly. The combined use of a photocatalyst and oxidizing agents that are stronger than oxygen contributes to an increase in the degree of mineralization of organic impurities and a decrease in the reaction time compared to those achieved with separate treatment by both methods, which gives rise to the lower cost of water purification and improves the environmental friendliness of the combined process. The photocatalytic processes of degradation of nonionic surfactant octylphenol ethoxylate (Triton X-100) in an aqueous medium by ozone (O3), by ozone and UV radiation jointly (O3/UV), and by ozone and atmospheric oxygen in a TiO2 Degussa P-25 suspension (O3/TiO2/UV and O2/TiO2/UV) under UV irradiation with a DB-15 low-pressure mercury quartz lamp (λ = 254 nm) have been studied. The parameters of photocatalytic ozonation have been determined to ensure the nearly complete destruction of Triton X-100 (97% according to total organic carbon). The advantages of photocatalytic ozonation of a Triton X-100 solution in comparison with ozonation, O3/UV treatment, and photocatalytic oxidation with air oxygen are demonstrated.
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Equilibrium Adsorption of Phenol from Water by Activated Carbon of Different Brands
Particle and Fibre Toxicology ( IF 9.112 ) Pub Date: 2023-03-17 , DOI: 10.3103/s1063455x23010095
AbstractSorption on activated carbon (AC) are the most widely used method for deep extraction of synthetic aromatic organic compounds from their aqueous solutions. To achieve maximum efficiency, it is necessary to correctly select the adsorbent by taking into account its structural and sorption characteristics and surface chemistry, as well as the size of molecules of the pollutant and their ability to ionize in a solution at a certain pH value. In this study, the equilibrium adsorption extraction of phenol under static conditions by commercial sorbents with different physicochemical characteristics (Sibunit, KAD, Akant, F300, and KAU) is investigated. Room temperature adsorption isotherms at a dissolved oxygen concentration of 5–6 mg/dm3 and pH = 5.2–7.2 are studied. The effects of the porosity and the nature and number of surface active sites of AC on the efficiency of phenol adsorption from dilute aqueous solutions are studied. It is shown that the small concentrations of surface active sites of the studied commercial sorbents have no substantial effect on the efficiency of purifying aqueous solutions from phenol, but structural and sorption characteristics—in particular, the volume of the narrowest but accessible micropores—have the greatest effect. Among the studied ACs, sorbents Akant, F300, and KAU have such characteristics.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学1区 TOXICOLOGY 毒理学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
4.30 67 Science Citation Index Science Citation Index Expanded Not
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